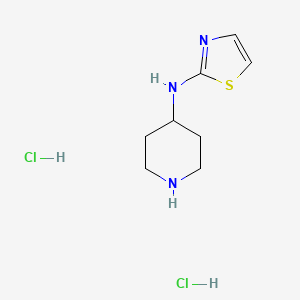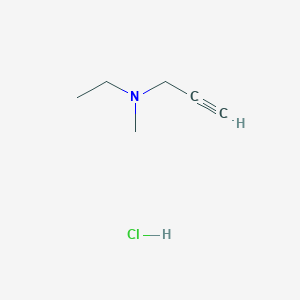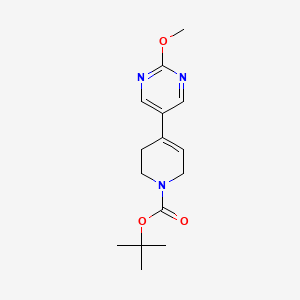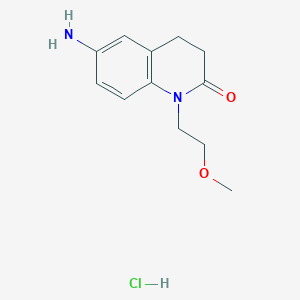
6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride, also known as 6-AMETQ-HCl, is an organic compound with a wide range of applications in scientific research. It is a quinolinone derivative that can be synthesized through a number of different methods. 6-AMETQ-HCl has been studied for its potential use in drug development, its mechanism of action, and its biochemical and physiological effects. In
科学的研究の応用
Synthesis and Structural Analysis
Research on compounds structurally related to 6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has primarily focused on their synthesis, structural analysis, and potential as intermediates for further chemical transformations. For instance, studies have described the synthesis of tetrahydroquinoline derivatives through reactions involving isocyanates and aminoalkyl orthophosphoric or sulfuric acids, yielding compounds with potential for further pharmacological exploration (Cherbuliez et al., 1967).
Pharmacological Potential
Research has also focused on the pharmacological potential of tetrahydroquinoline derivatives. For example, studies on the synthesis and evaluation of 1,2,3,4-tetrahydroquinoline derivatives have explored their potential as antimalarial agents (Carroll et al., 1976) and anticancer agents (Redda et al., 2010). These studies highlight the structural diversity and functional versatility of tetrahydroquinoline compounds, suggesting their potential for developing new therapeutic agents.
Synthesis Techniques
Efficient synthesis techniques have been developed for enantiopure tetrahydroquinoline derivatives, demonstrating their application in creating modulators of nuclear receptors, among other uses. For example, dynamic kinetic resolution methods have been employed for synthesizing enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, highlighting the compound's significance in pharmaceutical research (Forró et al., 2016).
Chemical Properties and Reactions
The chemical properties and reactions of tetrahydroquinoline derivatives, including those similar to 6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride, have been extensively studied. These compounds have been used in synthesizing a wide range of heterocyclic compounds, demonstrating their utility in organic chemistry and pharmaceutical sciences. For instance, research has explored the synthesis of pyrroloquinolines from dimethoxyquinolines, showcasing the versatility of tetrahydroquinoline compounds in synthesizing complex molecular structures (Roberts et al., 1997).
特性
IUPAC Name |
6-amino-1-(2-methoxyethyl)-3,4-dihydroquinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-7-6-14-11-4-3-10(13)8-9(11)2-5-12(14)15;/h3-4,8H,2,5-7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSCBKFIGWRAJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CCC2=C1C=CC(=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride](/img/structure/B1379425.png)
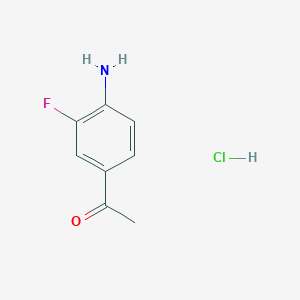




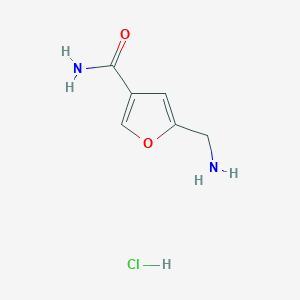
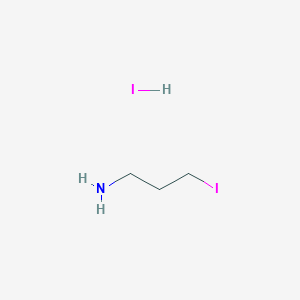
![Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B1379439.png)
